molecular formula C23H26N4O2S B2973619 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243097-60-0

7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2973619
CAS No.: 1243097-60-0
M. Wt: 422.55
InChI Key: NFVMRXZZRIEHAJ-UHFFFAOYSA-N
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Description

7-Phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a thienopyrimidine core with piperidine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amine precursor under acidic or basic conditions.

    Introduction of the Piperidine Groups: The piperidine moieties are introduced via nucleophilic substitution reactions, where piperidine is reacted with an appropriate electrophilic intermediate.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or phenyl groups, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, strong acids or bases

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be studied for its interactions with various biomolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal research, 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenyl-2-[3-(morpholin-1-ylcarbonyl)morpholin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
  • 7-Phenyl-2-[3-(azepan-1-ylcarbonyl)azepan-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one may offer unique properties such as enhanced binding affinity, improved stability, or specific biological activity. These differences make it a valuable compound for further research and development.

Properties

IUPAC Name

7-phenyl-2-[3-(piperidine-1-carbonyl)piperidin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c28-21-20-19(18(15-30-20)16-8-3-1-4-9-16)24-23(25-21)27-13-7-10-17(14-27)22(29)26-11-5-2-6-12-26/h1,3-4,8-9,15,17H,2,5-7,10-14H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVMRXZZRIEHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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